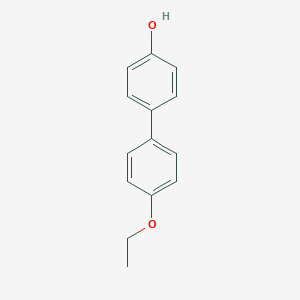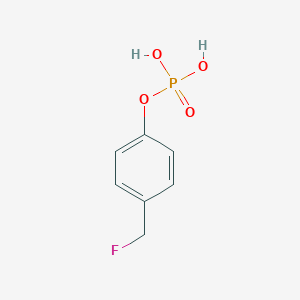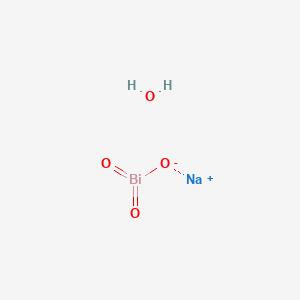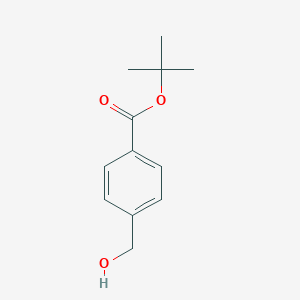
tert-Butyl 4-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(hydroxymethyl)benzoate is a chemical compound that is part of a broader class of tert-butyl esters. These compounds are characterized by the presence of a tert-butyl group attached to an ester function, which in this case is linked to a benzene ring substituted with a hydroxymethyl group. This structure is a common motif in various synthetic intermediates used in pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl esters and related compounds often involves the use of tert-butyl protecting groups or the formation of tert-butyl esters as intermediates. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the importance of tert-butyl groups in synthetic chemistry . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the versatility of tert-butyl esters in reactions with organometallics .
Molecular Structure Analysis
The molecular structure of tert-butyl esters is characterized by the steric bulk of the tert-butyl group, which can influence the reactivity and stability of the molecule. For example, the molecular structure and vibrational spectra of a similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, were studied using quantum chemical calculations and spectroscopic methods, providing insights into the electronic properties and reactivity of such compounds .
Chemical Reactions Analysis
tert-Butyl esters participate in various chemical reactions, often serving as intermediates or protecting groups. The discovery of tert-butyl 4-hydroxyphenyl benzoate derivatives as farnesoid X receptor (FXR) antagonists involved the systematic exploration of structure-activity relationships, indicating the biological relevance of tert-butyl esters . Moreover, tert-butyl esters can undergo hetero-Cope rearrangements, as demonstrated by the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a water-soluble stable free radical .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters are influenced by the tert-butyl group and the substituents on the benzene ring. Hypervalent (tert-butylperoxy)iodanes, for example, can generate iodine-centered radicals at room temperature, indicating the potential for tert-butyl esters to participate in radical reactions . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide further insights into the stability and electronic structure of tert-butyl-containing compounds 10.
Scientific Research Applications
“tert-Butyl 4-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C12H16O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific application of this compound is in the synthesis of biologically active natural products like Indiacen A and Indiacen B . The compound serves as a potential precursor in the synthesis process .
Method of Application
The synthesis process starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gives compound 2 which is converted to N-Boc derivative 3. The aldehyde group of 3 is reduced with NaBH4 in methanol to obtain alcohol 4. The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5. Introduction of a formyl group into the 4-position of 5 is done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF to afford compound 6 .
Results and Outcomes
The newly synthesized compounds were characterized by spectral data . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
It’s also important to mention that the compound is used in the synthesis of other chemical compounds. For example, Methyl 4-(hydroxymethyl)benzoate, a related compound, is used in the synthesis of keto acid .
It’s also important to mention that the compound is used in the synthesis of other chemical compounds. For example, Methyl 4-(hydroxymethyl)benzoate, a related compound, is used in the synthesis of keto acid .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZECMXYCZYSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxymethyl)benzoate | |
CAS RN |
143726-85-6 |
Source


|
| Record name | tert-butyl 4-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

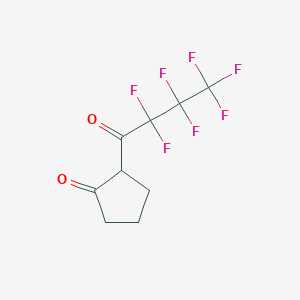
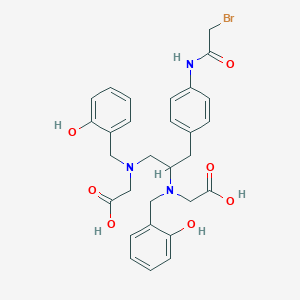
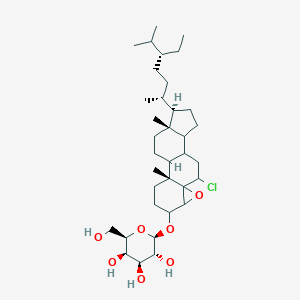
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
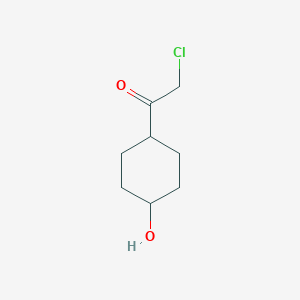
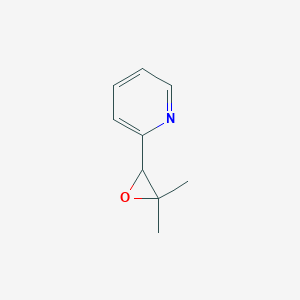
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
